

Solubility Profile of Methyl 3-(morpholin-4-ylmethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-(morpholin-4-ylmethyl)benzoate

Cat. No.: B068239

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **Methyl 3-(morpholin-4-ylmethyl)benzoate**. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on a predicted solubility profile based on its structural components, a detailed experimental protocol for determining its solubility in various organic and aqueous solvents, and a potential synthesis workflow. Understanding the solubility of **Methyl 3-(morpholin-4-ylmethyl)benzoate** is crucial for its handling, formulation, and potential applications in medicinal chemistry and drug development.

Introduction to Methyl 3-(morpholin-4-ylmethyl)benzoate

Methyl 3-(morpholin-4-ylmethyl)benzoate is an organic molecule that incorporates a methyl benzoate group and a morpholine ring linked by a methylene bridge. The presence of the polar morpholine group, which is known to be miscible with water and soluble in many organic solvents, suggests an influence on the compound's aqueous solubility. Conversely, the methyl benzoate moiety is generally poorly soluble in water but miscible with many organic solvents. The interplay of these two functional groups dictates the overall solubility profile of the molecule.

Compound Properties:

Property	Value
CAS Number	190660-95-8
Molecular Formula	C13H17NO3
Molecular Weight	235.28 g/mol
SMILES Code	<chem>O=C(OC)C1=CC=CC(CN2CCOCC2)=C1</chem>
Storage Conditions	Sealed in dry, 2-8°C ^[1]

Predicted Solubility Profile

While specific experimental data is not readily available in the public domain, a qualitative prediction of the solubility of **Methyl 3-(morpholin-4-ylmethyl)benzoate** in various solvents can be inferred from its structural features. The morpholine moiety is expected to enhance solubility in polar solvents, while the methyl benzoate portion will contribute to solubility in less polar organic solvents.

Predicted Qualitative Solubility:

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Low to Moderate	The morpholine group can engage in hydrogen bonding, but the larger, non-polar benzoate structure may limit extensive solubility in water. Solubility is expected to be better in alcohols.
Polar Aprotic	DMSO, DMF, Acetonitrile	High	The overall polarity of the molecule should align well with the dielectric constants of these solvents, leading to good solubility.
Non-polar	Hexane, Toluene	Low	The presence of the polar morpholine and ester functional groups is likely to limit solubility in non-polar hydrocarbon solvents.
Chlorinated	Dichloromethane, Chloroform	High	These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.

Experimental Protocol for Solubility Determination

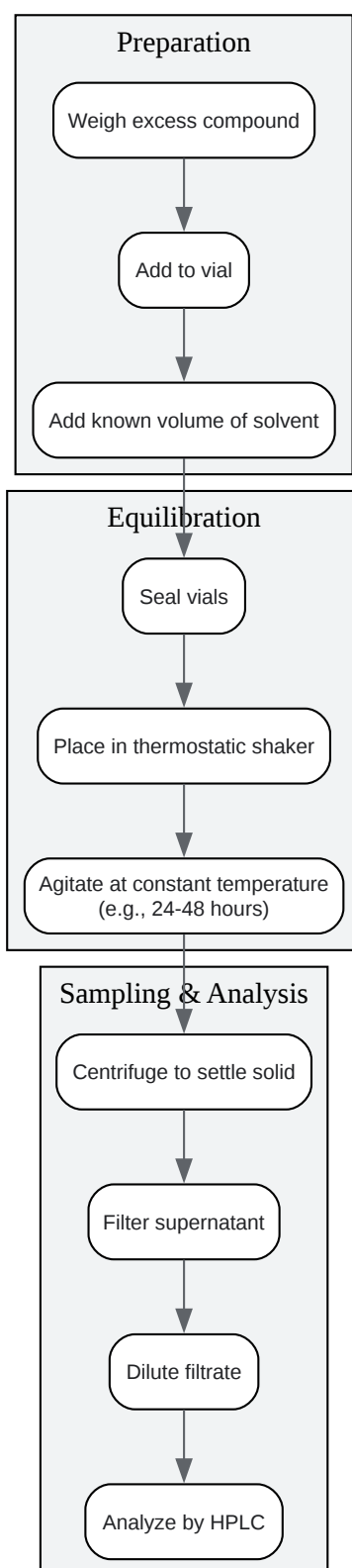
The following is a standard protocol for the quantitative determination of the solubility of **Methyl 3-(morpholin-4-ylmethyl)benzoate**. This method is based on the shake-flask method, a

widely accepted technique for solubility measurement.

Materials and Equipment

- **Methyl 3-(morpholin-4-ylmethyl)benzoate**
- Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, hexane)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker
- Centrifuge
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Experimental Workflow



[Click to download full resolution via product page](#)

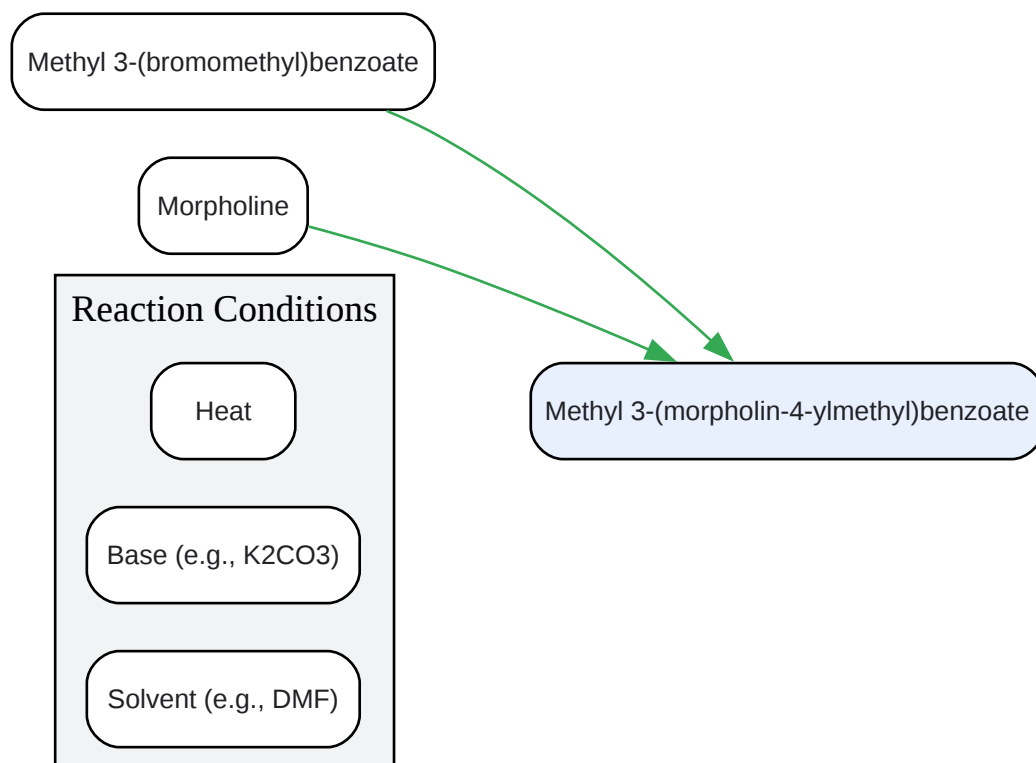
Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **Methyl 3-(morpholin-4-ylmethyl)benzoate** to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
 - Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
- Separation of Undissolved Solid:
 - After equilibration, centrifuge the vials to facilitate the settling of the excess solid.
 - Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.
- Quantification:
 - Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of a pre-established calibration curve.
 - Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
 - The solubility is then calculated based on the concentration and the dilution factor.

Synthesis Workflow

The synthesis of **Methyl 3-(morpholin-4-ylmethyl)benzoate** can be achieved through the reaction of methyl 3-(bromomethyl)benzoate with morpholine. This is a standard nucleophilic substitution reaction where the secondary amine of the morpholine displaces the bromide.

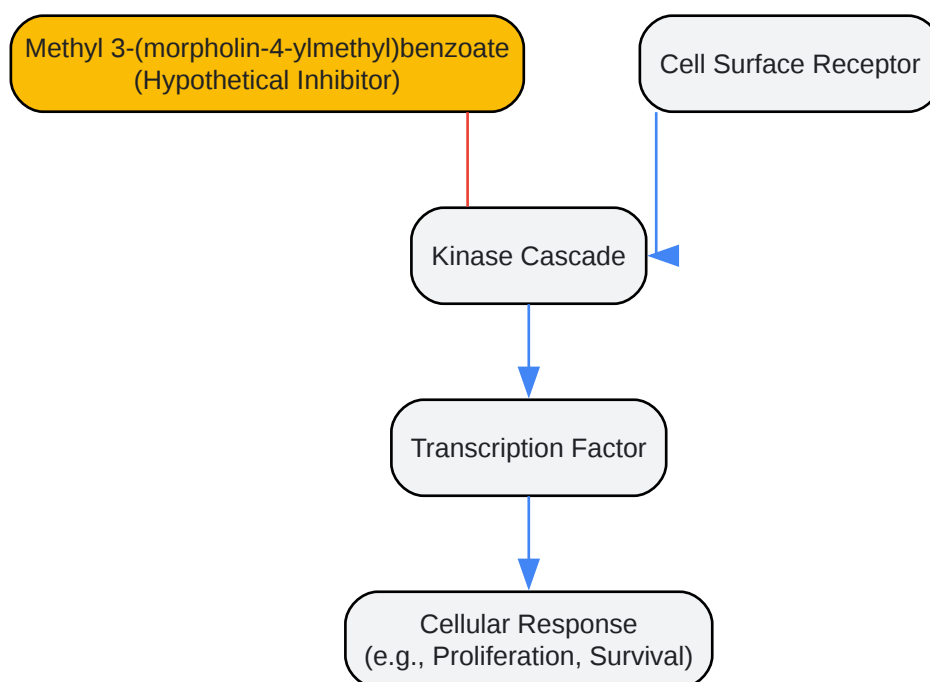


[Click to download full resolution via product page](#)

Caption: A potential synthetic route for **Methyl 3-(morpholin-4-ylmethyl)benzoate**.

Hypothetical Signaling Pathway Involvement

While the specific biological activity of **Methyl 3-(morpholin-4-ylmethyl)benzoate** is not extensively documented, related morpholine-containing compounds have shown a range of biological activities, including antimicrobial and anticancer effects. For instance, some morpholine derivatives act as inhibitors of certain enzymes or signaling pathways implicated in disease. The diagram below illustrates a hypothetical mechanism where the compound could interfere with a generic signaling pathway, a concept that underpins much of modern drug discovery.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a cellular signaling pathway.

Conclusion

This technical guide has outlined the predicted solubility of **Methyl 3-(morpholin-4-ylmethyl)benzoate**, provided a detailed experimental protocol for its quantitative determination, and presented a plausible synthesis workflow. The structural characteristics of the molecule suggest a versatile solubility profile, with expected good solubility in polar aprotic and chlorinated solvents. The provided experimental methodology offers a robust framework for researchers to obtain precise quantitative solubility data, which is essential for any further development and application of this compound. The hypothetical signaling pathway serves as a conceptual model for potential future biological investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 190660-95-8|Methyl 3-(morpholinomethyl)benzoate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Solubility Profile of Methyl 3-(morpholin-4-ylmethyl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068239#solubility-of-methyl-3-morpholin-4-ylmethyl-benzoate-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com